molecular formula C14H17N5O2 B6494773 N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1334375-61-9

N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B6494773
CAS No.: 1334375-61-9
M. Wt: 287.32 g/mol
InChI Key: HXHOFXZHQSMWFF-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide is a heterocyclic organic compound featuring a pyridazinone core substituted with a pyrazole moiety at the 3-position and an N-cyclopentyl acetamide group at the 1-position. Its molecular formula is C₁₈H₂₂N₆O₂, with a molecular weight of approximately 354.4 g/mol (calculated from structural analogs in ).

This compound’s structural complexity makes it a candidate for medicinal chemistry research, particularly in targeting enzymes or receptors where pyridazinone derivatives have shown promise, such as phosphodiesterase inhibition or antimicrobial activity .

Properties

IUPAC Name

N-cyclopentyl-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-13(16-11-4-1-2-5-11)10-19-14(21)7-6-12(17-19)18-9-3-8-15-18/h3,6-9,11H,1-2,4-5,10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHOFXZHQSMWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s uniqueness lies in its pyridazinone-pyrazole-cyclopentyl acetamide triad. Below is a comparison with analogs differing in substituents, cores, or functional groups:

Compound Name Molecular Formula Substituents/Modifications Biological Activity Unique Features Reference
Target Compound C₁₈H₂₂N₆O₂ Cyclopentyl, pyrazole Under investigation (theoretical: kinase/PDE inhibition) Balanced lipophilicity from cyclopentyl and pyrazole
N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide C₂₄H₃₀N₄O₂ Cyclohexyl, 2,4,5-trimethylphenyl Enhanced metabolic stability Bulky trimethylphenyl group improves steric hindrance
N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide C₂₅H₂₇N₃O₂ Cycloheptyl, naphthyl Potential anticancer activity Naphthyl group increases π-π stacking interactions
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide C₁₆H₁₄N₄O₃S 4-methoxyphenyl, thiazol-2-yl Antimicrobial Methoxy group enhances solubility; thiazole boosts reactivity
N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide C₂₀H₁₉N₃O₄ Dual methoxyphenyl Anti-inflammatory Symmetric substitution optimizes target affinity

Impact of Substituents on Properties

  • Pyrazole vs. Triazole/Thiophene : Pyrazole (as in the target compound) offers moderate electron-withdrawing effects, while triazole (e.g., in ) or thiophene () may alter redox properties or binding kinetics .
  • Cycloalkyl vs. Aromatic Groups : Cyclopentyl (target) provides flexibility and moderate lipophilicity, whereas cycloheptyl () or naphthyl () increases hydrophobicity and target selectivity .
  • Acetamide Linker : The acetamide group is conserved across analogs, facilitating hydrogen bonding with biological targets .

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